4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylsulfamoyl group attached to a benzamide moiety, with a 6-methylpyridin-2-yl substituent
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their alk5 inhibitory activity . ALK5 is a type of receptor kinase involved in various cellular processes.
Mode of Action
Similar compounds have shown to inhibit alk5 phosphorylation . This suggests that 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide might interact with its target by inhibiting its phosphorylation, thereby affecting the target’s function.
Biochemical Pathways
ALK5 is involved in the TGF-beta signaling pathway, which plays a crucial role in cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .
Result of Action
Inhibition of alk5 could potentially result in modulation of the tgf-beta signaling pathway, which could have various effects on cellular functions such as cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide typically involves a multi-step process. One common route starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the 6-methylpyridin-2-yl substituent. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the mechanisms of action of sulfonamide-based drugs and their interactions with biological targets.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide
- 4-(ethylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide
- 4-(dimethylsulfamoyl)-N-(4-methylpyridin-2-yl)benzamide
Uniqueness
4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is unique due to its specific structural features, such as the dimethylsulfamoyl group and the 6-methylpyridin-2-yl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-5-4-6-14(16-11)17-15(19)12-7-9-13(10-8-12)22(20,21)18(2)3/h4-10H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKOJVMYNYIFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.